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Compound of Interest

Compound Name: 2-Hydroxyethyl acetate

CAS No.: 65071-98-9

Cat. No.: B7771454

Get Quote

This guide provides an in-depth analysis of the spectroscopic data used to confirm the

molecular structure of 2-Hydroxyethyl acetate (also known as ethylene glycol monoacetate).

[1][2][3] Designed for researchers, scientists, and drug development professionals, this

document moves beyond a simple recitation of data, offering insights into the causal

relationships between molecular structure and spectral features. We will objectively compare

expected spectral values with experimental data across four primary spectroscopic techniques:

¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR)

Spectroscopy, and Mass Spectrometry (MS).

The structural integrity of a molecule is paramount in chemical research and drug development.

2-Hydroxyethyl acetate (C₄H₈O₃, MW: 104.10 g/mol ) presents a valuable case study due to

its bifunctional nature, containing both a primary alcohol and an ester group.[3][4] This guide

serves as a self-validating reference, demonstrating how orthogonal analytical techniques

provide unambiguous structural confirmation.
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Our approach is to systematically analyze the spectral data from each technique, correlating

specific signals to the distinct chemical environments within the 2-Hydroxyethyl acetate
molecule. Each technique offers a unique piece of the structural puzzle, and their combined

interpretation provides a comprehensive and trustworthy confirmation.
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Caption: Workflow for Spectroscopic Structure Confirmation.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Proton NMR provides detailed information about the number of different proton environments,

their relative numbers (integration), and their neighboring protons (multiplicity). The structure of

2-Hydroxyethyl acetate predicts four distinct proton signals.

Caption: 2-Hydroxyethyl acetate with proton environments labeled.
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Analysis of ¹H NMR Spectrum: The spectrum is characterized by three main groups of signals

and a broad singlet for the hydroxyl proton.

Signal (a) - Acetyl Protons: A sharp singlet is observed around δ 2.0 ppm. Its integration

value of 3H corresponds to the three equivalent protons of the methyl group. The singlet

multiplicity is expected, as there are no adjacent protons to cause splitting.

Signal (b) - Methylene Protons (HO-CH₂-): A triplet is observed around δ 3.7 ppm. This signal

integrates to 2H. The triplet pattern (J ≈ 5 Hz) arises from coupling to the two adjacent

protons of the other methylene group (c). This upfield position relative to signal (c) is due to

the lesser electron-withdrawing effect of the hydroxyl group compared to the ester oxygen.

Signal (c) - Methylene Protons (-O-CH₂-): A triplet appears further downfield around δ 4.2

ppm, integrating to 2H. Its downfield shift is a direct consequence of the strong deshielding

effect from the adjacent ester oxygen atom. It appears as a triplet (J ≈ 5 Hz) due to coupling

with the neighboring methylene protons (b).

Signal (d) - Hydroxyl Proton: A broad singlet is typically observed, and its chemical shift can

vary (e.g., δ 2.5-3.5 ppm) depending on concentration and solvent.[3] This broadness is due

to chemical exchange and hydrogen bonding.

Comparative Data Summary: ¹H NMR

Proton
Environment

Predicted Shift
(ppm)

Observed Shift
(ppm)[3]

Multiplicity Integration

a (CH₃-C=O) 1.9 - 2.2 ~ 2.0 Singlet 3H

b (HO-CH₂-) 3.5 - 3.8 ~ 3.7 Triplet 2H

c (-O-CH₂-) 4.0 - 4.4 ~ 4.2 Triplet 2H

| d (-OH) | Variable | Variable (Broad) | Singlet | 1H |

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
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Carbon NMR provides information on the different carbon environments in the molecule. For 2-
Hydroxyethyl acetate, four distinct carbon signals are expected.

Analysis of ¹³C NMR Spectrum:

Carbonyl Carbon (>C=O): The ester carbonyl carbon is the most deshielded, appearing far

downfield around δ 171 ppm.

Methylene Carbon (-O-CH₂-): The carbon atom adjacent to the ester oxygen is significantly

deshielded and appears around δ 65 ppm.

Methylene Carbon (HO-CH₂-): The carbon adjacent to the hydroxyl group is less deshielded

than its counterpart and resonates upfield, around δ 60 ppm.

Methyl Carbon (CH₃-): The acetyl methyl carbon is the most shielded, appearing furthest

upfield around δ 21 ppm.

Comparative Data Summary: ¹³C NMR

Carbon Environment Predicted Shift (ppm) Observed Shift (ppm)[5]

CH₃-C=O 20 - 25 ~ 21

HO-CH₂- 58 - 62 ~ 60

-O-CH₂- 63 - 67 ~ 65

| >C=O | 170 - 175 | ~ 171 |

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

detecting the absorption of infrared radiation at specific vibrational frequencies.

Analysis of FT-IR Spectrum: The spectrum of 2-Hydroxyethyl acetate is a clear superposition

of absorbances characteristic of both an alcohol and an ester.
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O-H Stretch (Alcohol): A very prominent, broad, and intense absorption band is observed in

the region of 3650-3400 cm⁻¹.[6][7][8] This broadening is a classic indicator of intermolecular

hydrogen bonding from the hydroxyl group.[6][7][8]

C-H Stretch (Aliphatic): Strong absorptions are seen in the 3000-2850 cm⁻¹ range,

corresponding to the C-H stretching vibrations of the methyl and methylene groups.

C=O Stretch (Ester): An unmistakable, sharp, and very strong absorption peak appears

around 1735 cm⁻¹.[6][7] This is a hallmark of a saturated ester carbonyl group.[6][7][8]

C-O Stretch (Ester & Alcohol): The "fingerprint region" below 1500 cm⁻¹ contains strong C-O

stretching bands. Esters typically show two strong C-O stretches.[9] For 2-Hydroxyethyl
acetate, these are observed as strong absorptions in the 1300-1000 cm⁻¹ range, with a

particularly strong band around 1240 cm⁻¹ (from the C(=O)-O portion) and another near

1050 cm⁻¹ (from the O-C-C portion and the primary alcohol).

Comparative Data Summary: FT-IR

Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Observed
Wavenumber
(cm⁻¹)[3]

Alcohol O-H Stretch 3650 - 3200 (broad) ~3400 (broad)

Ester C=O Stretch
1750 - 1735 (strong,

sharp)
~1735 (strong, sharp)

Ester/Alcohol C-O Stretch 1300 - 1000 (strong)
Multiple bands, e.g.,

~1240, ~1050

| Alkane | C-H Stretch | 3000 - 2850 | Present |

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern upon ionization. Using Electron Ionization (EI), the

molecular ion (M⁺˙) is often observed, though it can be weak for alcohols.[10]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comparative-guide-to-the-spectroscopic-confirmation-of-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comparative-guide-to-the-spectroscopic-confirmation-of-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b165343
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771454?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis of Mass Spectrum: The molecular weight of 2-Hydroxyethyl acetate is 104.10 g/mol .

[1][2][11] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 104.

Key Fragmentation Pathways: The fragmentation pattern provides corroborating evidence for

the structure.

Loss of H₂O: Alcohols frequently lose a water molecule, which would result in a peak at m/z

= 86 (104 - 18).[10]

Loss of Acetyl Group: Cleavage of the ester bond can lead to the loss of the acetyl group

(CH₃CO•) or ketene (CH₂=C=O), leading to significant fragments.

m/z = 61: A prominent peak is often observed at m/z = 61, corresponding to the

[HOCH₂CH₂O]⁺ fragment.

m/z = 45: This peak can be attributed to the [HOCH₂CH₂]⁺ fragment.

m/z = 43: A very strong base peak at m/z = 43 is characteristic of the acetyl cation [CH₃CO]⁺,

a very stable acylium ion. This is a powerful indicator of the acetate moiety.

[C₄H₈O₃]⁺˙
m/z = 104

[CH₃CO]⁺
m/z = 43 (Base Peak)

- •OCH₂CH₂OH

[HOCH₂CH₂O]⁺
m/z = 61

- •COCH₃

[CH₂CH₂OH]⁺
m/z = 45

- •OOCCH₃

Click to download full resolution via product page

Caption: Key Fragmentation Pathways for 2-Hydroxyethyl Acetate in EI-MS.

Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are standard, field-

proven protocols for acquiring the data discussed.

Protocol 1: NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-25 mg of 2-Hydroxyethyl acetate for ¹H NMR (20-50

mg for ¹³C NMR) into a clean, dry vial.[12][13]

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).[13][14] Ensure the solvent is of high purity to avoid extraneous peaks.

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the

solution is homogeneous.[13]

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR

tube.[15] Avoid any solid particulates.

Volume Check: Ensure the sample height in the tube is appropriate for the spectrometer's

probe (typically 4-5 cm).[16]

Analysis: Insert the sample into the spectrometer. The experiment involves locking onto the

deuterium signal, shimming to homogenize the magnetic field, tuning the probe, and

acquiring the data.[13]

Protocol 2: FT-IR Sample Preparation (Neat Liquid Film)

Sample Application: Place one drop of neat 2-Hydroxyethyl acetate liquid onto the surface

of a salt plate (e.g., NaCl or KBr).

Film Formation: Place a second salt plate on top of the first and gently press to create a thin,

uniform liquid film between the plates.

Analysis: Place the salt plate assembly into the spectrometer's sample holder.

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹ to achieve a good signal-to-noise ratio. A background spectrum of the empty salt

plates should be acquired and automatically subtracted.

Protocol 3: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 2-Hydroxyethyl acetate (~10-100 µg/mL)

in a volatile organic solvent like dichloromethane or ethyl acetate.[17][18]
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Injection: Inject 1 µL of the prepared sample into the Gas Chromatograph (GC) inlet, which is

typically operated in splitless mode for trace analysis.[19]

Separation: The compound travels through a capillary column (e.g., a DB-5 or similar non-

polar column) where it is separated from any impurities based on its boiling point and

interaction with the stationary phase.

Ionization & Detection: As the compound elutes from the GC column, it enters the Mass

Spectrometer source. Electron Ionization (EI) at 70 eV is standard. The resulting ions are

separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio

(m/z) and detected.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an

unambiguous and robust confirmation of the structure of 2-Hydroxyethyl acetate. ¹H and ¹³C

NMR precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the

critical hydroxyl and ester functional groups, and Mass Spectrometry verifies the molecular

weight while revealing a fragmentation pattern perfectly consistent with the proposed structure.

This multi-faceted, self-validating approach exemplifies a rigorous standard for molecular

characterization in scientific research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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